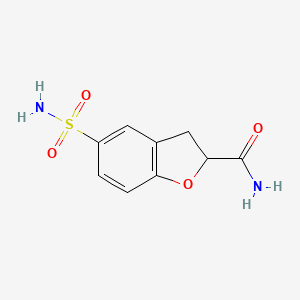

5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide is a benzofuran derivative with a sulfamoyl group attached to it.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a benzofuran derivative with a sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted benzofuran compounds .

Aplicaciones Científicas De Investigación

Chemical Applications

Synthetic Chemistry:

5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide serves as a versatile scaffold for the synthesis of more complex molecules. Its unique structural features allow chemists to explore various chemical transformations, including oxidation, reduction, and electrophilic substitution reactions.

Table 1: Chemical Reactions and Conditions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts sulfamoyl group to sulfonic acid derivatives | Potassium permanganate, H₂O₂ |

| Reduction | Converts sulfamoyl group to amine group | Lithium aluminum hydride, NaBH₄ |

| Substitution | Electrophilic substitution at the benzofuran ring | Halogens, nitrating agents |

Biological Applications

Anticancer Activity:

Research indicates that this compound exhibits potent inhibitory effects on various cancer cell lines, including leukemia and non-small cell lung cancer. Its mechanism involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors.

Case Study: Inhibition of Carbonic Anhydrase IX

In vitro studies demonstrated that this compound effectively inhibits CA IX activity, leading to reduced cell proliferation in cancer models. Prolonged exposure resulted in sustained inhibition of tumor growth without significant toxicity at lower doses.

Table 2: Cancer Cell Lines Tested

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| Leukemia | 5.4 | Significant growth inhibition observed |

| Non-small Cell Lung Cancer | 3.2 | Effective in reducing cell viability |

| Colon Cancer | 4.8 | Shows promise for therapeutic applications |

Medicinal Applications

This compound is being investigated for its potential as a therapeutic agent beyond oncology. Its ability to modulate biological pathways makes it suitable for various medical applications.

Pain Management:

Research into related compounds suggests that benzofuran derivatives may interact with cannabinoid receptors, indicating potential applications in pain management therapies.

Industrial Applications

In the pharmaceutical industry, this compound is being explored for the development of new drugs targeting cancer and other diseases. Its unique properties enable the design of novel compounds with improved efficacy and specificity.

Mecanismo De Acción

The compound exerts its effects primarily by inhibiting the activity of carbonic anhydrase IX. This enzyme is involved in the regulation of pH within cells and is overexpressed in various cancer types. By inhibiting this enzyme, 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide disrupts the pH balance within cancer cells, leading to their reduced viability and proliferation.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylic acid

- 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylate

- 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide derivatives

Uniqueness

This compound is unique due to its specific inhibition of carbonic anhydrase IX, which is not commonly observed in other similar compounds. This specificity makes it a valuable candidate for targeted cancer therapy.

Actividad Biológica

5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

Chemical Structure : The compound features a benzofuran core with a sulfamoyl group, which is known to enhance its biological properties. Its molecular formula is C10H10N2O3S and it has been identified as a potential inhibitor of carbonic anhydrase IX, an enzyme overexpressed in various cancers .

The biological activity of this compound is primarily attributed to its ability to inhibit cell growth in multiple cancer cell lines. It has demonstrated significant antiproliferative effects through the following mechanisms:

- Inhibition of Carbonic Anhydrase IX : This inhibition disrupts pH regulation in tumors, leading to reduced tumor growth.

- Induction of Apoptosis : The compound promotes programmed cell death pathways in cancer cells, evidenced by increased cytochrome c release and caspase activation .

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in various cancer cell lines, contributing to its antiproliferative effects .

Biological Activity Data

The following table summarizes key biological activities and findings associated with this compound:

Case Studies

Numerous studies have investigated the effects of this compound:

-

Study on Cancer Cell Lines :

- Objective : To evaluate the antiproliferative effects on various cancer cell lines.

- Findings : The compound showed significant inhibition of cell proliferation in A549 (lung) and MDA-MB-231 (breast) cancer cells with IC50 values around 9 μM and 12 μM respectively. The study concluded that the compound could serve as a potential therapeutic agent for these cancers .

-

Animal Model Study :

- Objective : To assess the dosage effects in vivo.

- Findings : In mouse models, administration of lower doses resulted in reduced tumor size without observable toxicity. However, higher doses resulted in notable hepatic and renal toxicity .

- Mechanistic Study on Apoptosis :

Propiedades

IUPAC Name |

5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c10-9(12)8-4-5-3-6(16(11,13)14)1-2-7(5)15-8/h1-3,8H,4H2,(H2,10,12)(H2,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPDBXHFJOMHTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=C(C=C2)S(=O)(=O)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.